molecular formula C11H14O2 B3297197 5-Methyl-2-phenyl-1,3-dioxane CAS No. 89539-06-0

5-Methyl-2-phenyl-1,3-dioxane

Cat. No. B3297197
CAS RN: 89539-06-0
M. Wt: 178.23 g/mol
InChI Key: FSXSFJIPYVZFBE-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-dioxane is a type of organic compound that belongs to the class of dioxanes . It has a molecular weight of 222.24 . This compound has been found to have insecticidal as well as anti-foaming properties .


Synthesis Analysis

The synthesis of 5-Methyl-2-phenyl-1,3-dioxane involves the reaction of 2,2-Bis (hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst . The reaction was heated and stirred at 373 K for four hours. After the solvent was evaporated under reduced pressure, sodium bicarbonate was added to dissolve the residue. The solution was then washed with water, dried with anhydrous sodium sulfate, filtered, and evaporated. The product was recrystallized from ethyl acetate to afford colorless crystals .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-1,3-dioxane is C12H14O4 . The crystal structure of this compound has been reported in several studies .

Safety and Hazards

The safety data sheet for 1,4-Dioxane, a related compound, indicates that it is highly flammable and may cause serious eye irritation, respiratory irritation, and cancer . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSFJIPYVZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(OC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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